molecular formula C14H7BrS2 B2952425 2-Bromo[1]benzothieno[3,2-b][1]benzothiophene CAS No. 1398397-58-4

2-Bromo[1]benzothieno[3,2-b][1]benzothiophene

Cat. No.: B2952425
CAS No.: 1398397-58-4
M. Wt: 319.23
InChI Key: DQEOJOCRXKEBFL-UHFFFAOYSA-N
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Description

2-Bromo1benzothieno3,2-bbenzothiophene is a compound belonging to the family of benzothienobenzothiophenes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The presence of bromine in the structure enhances its reactivity, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It’s known that this compound is used as a solution-processable small molecular organic semiconductor for organic field-effect transistors (ofets) .

Mode of Action

The mode of action of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with the semiconductor layer in OFETs . The compound’s physicochemical characteristics, such as its thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), and UV-vis spectroscopy properties, play a crucial role in its interaction with the target .

Biochemical Pathways

The compound’s synthesis involves the fiesselmann thiophene synthesis , which could potentially influence various biochemical pathways.

Pharmacokinetics

The compound’s physicochemical characteristics, such as its thermogravimetric analysis (tga), differential scanning calorimeter (dsc), and uv-vis spectroscopy properties, could potentially influence its bioavailability .

Result of Action

The result of the action of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene is the formation of organic thin-film transistors (OFETs) that display p-channel behavior, demonstrating hole mobility of up to 0.005cm²/Vs and a current on/off ratio higher than 10^6 .

Action Environment

The action, efficacy, and stability of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene can be influenced by various environmental factors. For instance, the compound’s synthesis involves the use of DBU and calcium oxide , which could potentially influence its action in different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo1benzothieno3,2-bbenzothiophene typically involves the bromination of 1benzothieno3,2-bbenzothiophene. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow bromination, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo1benzothieno3,2-bbenzothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzothienobenzothiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo1benzothieno3,2-bbenzothiophene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1Benzothieno3,2-bbenzothiophene : The parent compound without the bromine substitution.
  • 2,7-Dibromo1benzothieno3,2-bbenzothiophene : A similar compound with two bromine atoms, which may exhibit different reactivity and properties.
  • 1Benzothieno3,2-bbenzothiophene-5,5-dioxide : An oxidized form with different electronic properties .

Uniqueness

2-Bromo1benzothieno3,2-bbenzothiophene is unique due to its single bromine substitution, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in material science and organic electronics .

Properties

IUPAC Name

2-bromo-[1]benzothiolo[3,2-b][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrS2/c15-8-5-6-10-12(7-8)17-13-9-3-1-2-4-11(9)16-14(10)13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEOJOCRXKEBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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